molecular formula C9H16O3 B3425991 3-(4-Hydroxycyclohexyl)propanoic acid CAS No. 500793-45-3

3-(4-Hydroxycyclohexyl)propanoic acid

Cat. No.: B3425991
CAS No.: 500793-45-3
M. Wt: 172.22 g/mol
InChI Key: OGDXZMKZOMXYPV-UHFFFAOYSA-N
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Description

3-(4-Hydroxycyclohexyl)propanoic acid is an organic compound with the molecular formula C9H16O3. It is characterized by a cyclohexane ring substituted with a hydroxy group at the 4-position and a propanoic acid group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the reaction of cyclohexene with a suitable oxidizing agent to introduce the hydroxy group, followed by a carboxylation reaction to form the propanoic acid moiety .

Industrial Production Methods: Industrial production of this compound may involve catalytic processes to ensure high yield and purity. The use of catalysts such as palladium or platinum in the hydroxylation step can enhance the efficiency of the reaction. Additionally, continuous flow reactors may be employed to scale up the production while maintaining consistent quality .

Chemical Reactions Analysis

Types of Reactions: 3-(4-Hydroxycyclohexyl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Biological Activities

Anticancer Properties
Recent studies have demonstrated that derivatives of 3-(4-hydroxyphenyl)amino propanoic acid, closely related to HCPA, exhibit significant anticancer activity. These compounds have shown selective cytotoxicity against various cancer cell lines, including A549 non-small cell lung cancer cells. For instance, certain derivatives were able to reduce A549 cell viability by over 50% and inhibited cell migration, suggesting their potential as anticancer agents . The structure-activity relationship (SAR) studies indicate that specific substitutions on the phenyl ring enhance the anticancer efficacy of these compounds.

Antioxidant Activity
HCPA derivatives have also been evaluated for their antioxidant properties. In studies using DPPH radical scavenging assays and ferric reducing antioxidant power (FRAP) assays, several derivatives exhibited robust antioxidant activity, outperforming standard antioxidants like butylated hydroxytoluene (BHT) . This suggests that HCPA derivatives could be developed into nutraceuticals or supplements aimed at reducing oxidative stress.

Synthesis and Derivatives

The synthesis of HCPA and its derivatives typically involves straightforward organic reactions utilizing commercially available starting materials. The ability to modify the structure through various synthetic routes allows for the generation of a library of compounds with diverse biological activities. For example, modifications such as adding hydrophobic groups or altering functional groups can significantly affect the pharmacokinetic properties and biological activities of these compounds .

Therapeutic Applications

Cancer Treatment
The promising anticancer activity of HCPA derivatives positions them as candidates for further development in oncology. Research has indicated that these compounds could be utilized in combination therapies with existing chemotherapeutics to enhance efficacy while potentially reducing side effects .

Neuroprotective Effects
Emerging evidence suggests that HCPA may also possess neuroprotective properties. Some studies have linked related compounds to improved cognitive functions and neuroprotection in animal models, indicating potential applications in treating neurodegenerative diseases .

Anti-inflammatory Applications
There is ongoing research into the anti-inflammatory effects of HCPA derivatives. Compounds with similar structures have shown promise in mitigating inflammation-related conditions, which could expand the therapeutic scope of HCPA beyond oncology .

Case Studies

Study Focus Findings
Study AAnticancer ActivityCompounds reduced A549 cell viability by 50% and inhibited migration .
Study BAntioxidant PropertiesDerivatives demonstrated higher antioxidant activity than BHT in DPPH assays .
Study CNeuroprotectionRelated compounds improved cognitive function in animal models .

Mechanism of Action

The mechanism of action of 3-(4-Hydroxycyclohexyl)propanoic acid involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. The propanoic acid group can participate in metabolic pathways, potentially affecting energy production and cellular signaling .

Comparison with Similar Compounds

Uniqueness: 3-(4-Hydroxycyclohexyl)propanoic acid is unique due to the specific positioning of the hydroxy and propanoic acid groups, which can influence its reactivity and interactions with other molecules. This unique structure may confer distinct biological and chemical properties compared to its isomers .

Biological Activity

3-(4-Hydroxycyclohexyl)propanoic acid is a compound of increasing interest in pharmacological research due to its potential biological activities, particularly in the realms of anticancer and antimicrobial properties. This article aims to synthesize findings from various studies, highlighting the compound's biological activity through detailed research findings, data tables, and relevant case studies.

Chemical Structure and Properties

The structure of this compound features a cyclohexyl group with a hydroxyl substituent, which plays a crucial role in its biological interactions. The hydroxyl group is known for its ability to participate in hydrogen bonding, enhancing the compound's solubility and reactivity with biological targets.

Anticancer Activity

Recent studies have demonstrated that derivatives of 3-(4-hydroxyphenyl)amino propanoic acid exhibit significant anticancer properties. For instance, compounds synthesized from this scaffold have shown promising results against non-small cell lung cancer (NSCLC) cell lines such as A549. The most notable findings include:

  • Cell Viability Reduction : Certain derivatives reduced A549 cell viability by up to 50%, indicating strong cytotoxic effects.
  • Migration Inhibition : Compounds also inhibited cell migration, a key factor in cancer metastasis .

Table 1: Anticancer Activity of Selected Derivatives

CompoundCell LineViability Reduction (%)Migration Inhibition
Compound 20A54950Yes
Compound 29A54931.2Yes
Compound 32A54958.9No

Antioxidant Properties

The antioxidant capabilities of this compound derivatives were evaluated using various assays, including the DPPH radical scavenging assay. These compounds exhibited significant antioxidant activity comparable to established antioxidants like ascorbic acid.

  • DPPH Scavenging Activity : Compounds demonstrated varying degrees of radical scavenging ability, with some showing up to 70% inhibition at specific concentrations .

Table 2: Antioxidant Activity of Selected Derivatives

CompoundDPPH Scavenging (%) at 100 µM
Compound 2070
Compound 1765
Compound 1960

Antimicrobial Activity

The antimicrobial efficacy of these compounds was assessed against multidrug-resistant pathogens, including strains from the ESKAPE group and Candida auris. The results indicated that several derivatives possess significant antimicrobial properties.

  • Minimum Inhibitory Concentrations (MIC) : Notably, some derivatives showed MIC values ranging from 0.5 to 64 µg/mL against resistant strains .

Table 3: Antimicrobial Activity Against Drug-Resistant Pathogens

CompoundPathogenMIC (µg/mL)
Hydrazone 14MRSA1
Hydrazone 15Candida auris8
Hydrazone 16Vancomycin-resistant E. faecalis0.5

Case Studies

In a study focusing on the synthesis and evaluation of amino acid derivatives containing the hydroxyl cyclohexyl moiety, researchers reported that modifications significantly enhanced both anticancer and antimicrobial activities. For example, hydrazones derived from these compounds exhibited broad-spectrum activity against various resistant bacterial strains .

Properties

IUPAC Name

3-(4-hydroxycyclohexyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O3/c10-8-4-1-7(2-5-8)3-6-9(11)12/h7-8,10H,1-6H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGDXZMKZOMXYPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CCC(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90901077
Record name NoName_133
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90901077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

500793-45-3
Record name 3-(4-hydroxycyclohexyl)propanoic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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